3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline
Description
3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline (CAS: Not explicitly listed in evidence; inferred structural analogs discussed) is a fluorinated aromatic amine featuring a difluoromethylsulfonyl (-SO₂CF₂H) group at the 3-position and a fluoro (-F) substituent at the 4-position of the aniline ring. These compounds are critical intermediates in pharmaceutical and agrochemical synthesis, leveraging fluorine’s unique electronic and metabolic properties to enhance bioavailability and stability .
Properties
Molecular Formula |
C7H6F3NO2S |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-(difluoromethylsulfonyl)-4-fluoroaniline |
InChI |
InChI=1S/C7H6F3NO2S/c8-5-2-1-4(11)3-6(5)14(12,13)7(9)10/h1-3,7H,11H2 |
InChI Key |
ZKUWTMPFFWMXQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline typically involves the introduction of the difluoromethylsulphonyl group onto a fluorinated aniline derivative. One common method is the reaction of 4-fluoroaniline with difluoromethyl sulfone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitro derivatives, brominated compounds.
Scientific Research Applications
3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(Difluoromethyl)sulphonyl]-4-fluoroaniline involves its interaction with specific molecular targets. The difluoromethylsulphonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. This can modulate the activity of these biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Reactivity and Stability
- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The -CF₃ group (as in 4-fluoro-3-trifluoromethylaniline) is more electron-withdrawing than -CF₂H, reducing basicity and enhancing oxidative stability .
- Sulfonyl (-SO₂) vs. Sulfanyl (-S-): Sulfonyl groups (e.g., in 2-(difluoromethylsulphonyl)-6-fluoroaniline) increase polarity and hydrogen-bonding capacity, improving protein-binding affinity compared to sulfanyl analogs .
Synthetic Accessibility
- Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is a common route for 3-(Difluoromethyl)-4-fluoroaniline synthesis, as seen in .
- Sulfonyl-containing analogs may require sulfonation or oxidation steps, as suggested by and .
Applications in Drug Discovery
- Fluorine substituents improve metabolic stability by blocking cytochrome P450 oxidation sites .
- The sulfonyl group in 2-(difluoromethylsulphonyl)-6-fluoroaniline is leveraged in protease inhibitor design due to its strong hydrogen-bond acceptor properties .
Research Findings and Trends
- Bioavailability Enhancement: Fluorinated anilines, including 3-(Difluoromethyl)-4-fluoroaniline, exhibit improved membrane permeability compared to non-fluorinated analogs, attributed to fluorine’s lipophilic yet polar nature .
- Metabolic Stability: Difluoromethyl groups (-CF₂H) balance metabolic resistance and electronic effects, making them preferable to -CF₃ in some drug candidates .
- Structural Diversity: Modifying substituent positions (e.g., 2- vs. 3-sulfonyl) significantly alters biological activity, as seen in the contrasting applications of and .
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